

# Gadobutrol: A Technical Deep Dive into Molecular Structure and Relaxivity

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## Compound of Interest

Compound Name: *Gadobutrol*

Cat. No.: *B1674391*

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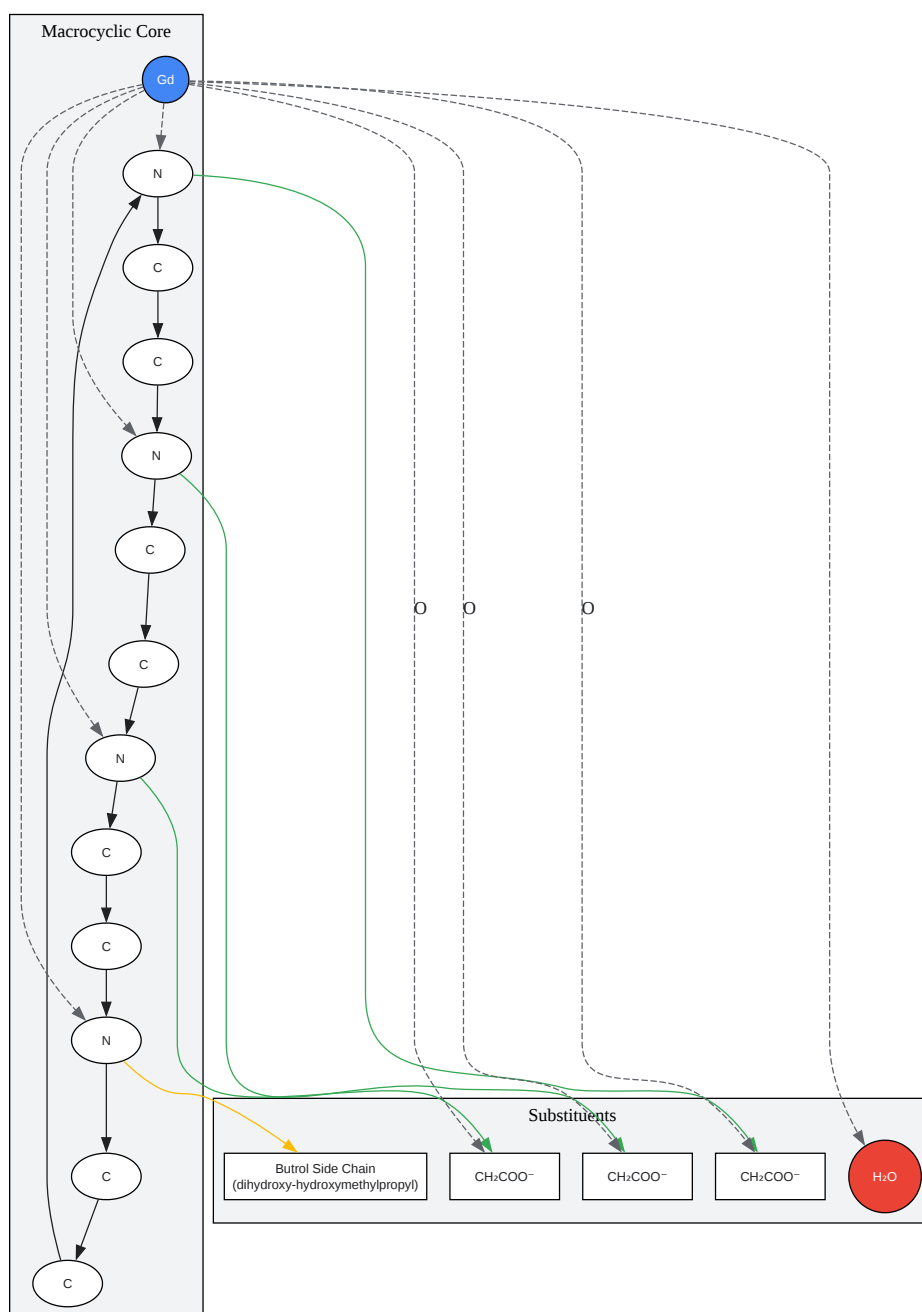
For Researchers, Scientists, and Drug Development Professionals

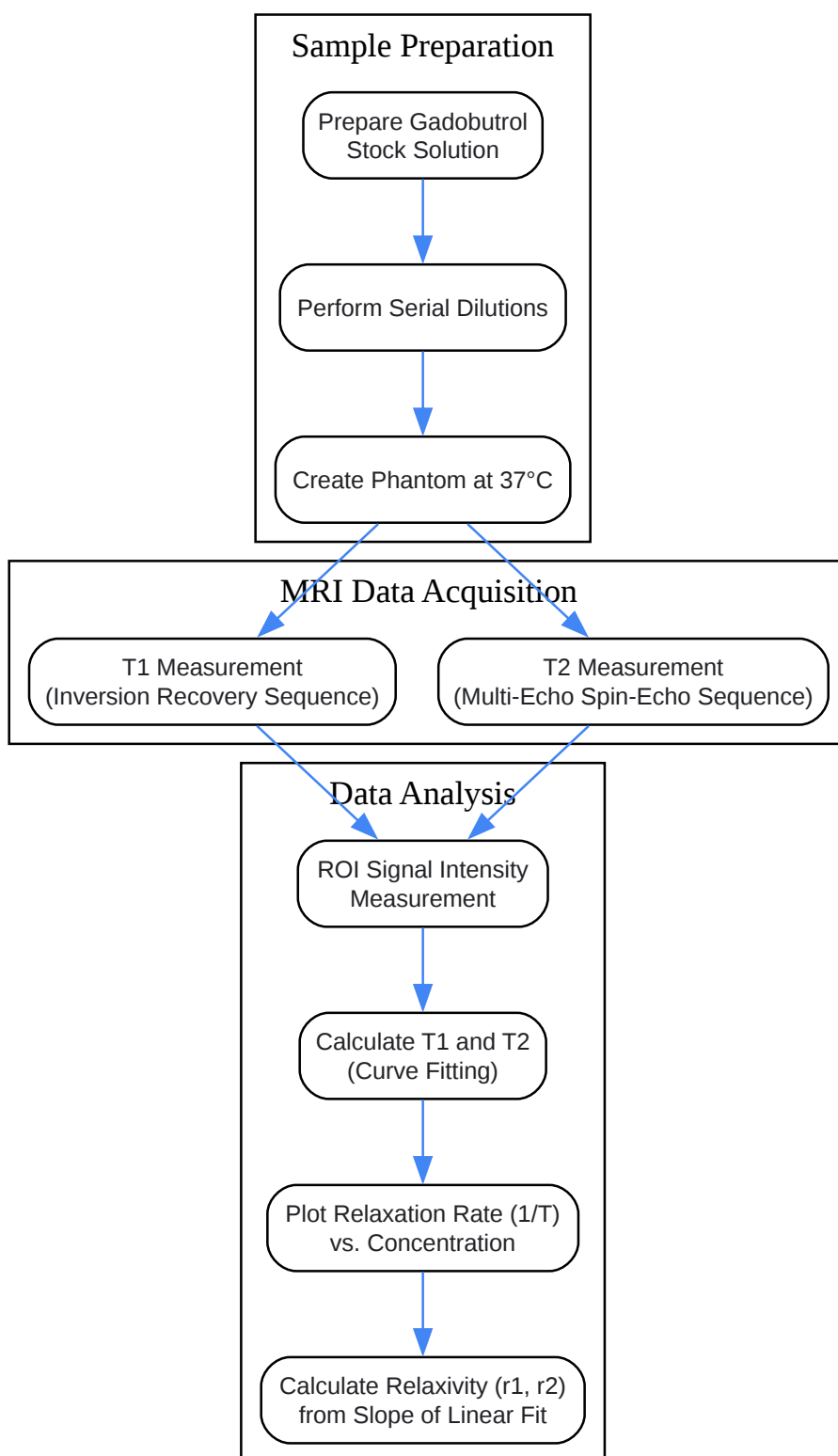
This in-depth technical guide provides a comprehensive overview of the molecular structure and relaxivity of **gadobutrol**, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document consolidates key data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of this critical diagnostic tool.

## Molecular Structure of Gadobutrol

**Gadobutrol** is a neutral, macrocyclic, second-generation GBCA. Its chemical formula is  $C_{18}H_{31}GdN_4O_9$ , with a molecular weight of 604.72 g/mol. The core of its structure is a 12-membered tetraazacyclododecane ring, which forms a highly stable complex with the gadolinium(III) ion ( $Gd^{3+}$ ). This macrocyclic structure is a key feature, contributing to the high kinetic and thermodynamic stability of the complex, which in turn minimizes the potential for the release of toxic free  $Gd^{3+}$  ions in vivo.

The gadolinium ion is chelated by the four nitrogen atoms of the cyclen ring and the carboxyl groups of the three acetate arms. A single coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for its relaxivity mechanism. The presence of a dihydroxy-hydroxymethylpropyl side chain enhances the hydrophilicity of the molecule.





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